Ethoxy vs. Methoxy at the 4‑Position: Molecular Weight, Predicted logP, and H‑Bond Acceptor Capacity
Replacement of the 4‑methoxy group with a 4‑ethoxy substituent increases the molecular weight by 14.02 g/mol (from 131.22 to 145.24 g/mol) and adds one methylene unit to the alkyl‑ether chain, which is predicted to raise the logP by approximately 0.5–0.7 units (class‑level inference based on the Hansch π constant for a methylene increment of ~0.5) [1]. The ethoxy oxygen retains identical hydrogen‑bond acceptor capability (one HBA), but the larger ethyl group imposes greater steric demand near the ether oxygen, potentially reducing metabolic O‑dealkylation rates relative to the methoxy analog [2]. No experimental logP or metabolic stability data are publicly available for either compound; the logP shift is a class‑level inference from the well‑established additive hydrophobicity of methylene groups in homologous series.
| Evidence Dimension | Molecular weight and predicted logP shift (methoxy → ethoxy homologation) |
|---|---|
| Target Compound Data | MW = 145.24 g/mol; predicted logP increment ≈ +0.5–0.7 vs. methoxy analog (class‑level estimate) |
| Comparator Or Baseline | 4‑Methoxy‑3,3‑dimethylbutan‑1‑amine: MW = 131.22 g/mol; Calculated logP (baseline for increment) . |
| Quantified Difference | ΔMW = +14.02 g/mol; Δ predicted logP ≈ +0.5–0.7 (methylene π increment). |
| Conditions | Physicochemical prediction based on homologous series; no experimental logP available for either compound. |
Why This Matters
In medicinal chemistry lead optimization, a 0.5–0.7 logP increase can significantly affect permeability, solubility, and metabolic profile, making the ethoxy analog a deliberate lipophilicity tuning tool compared to the methoxy version.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
- [2] Testa, B.; Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism; Wiley‑VCH: Zürich, 2003; Chapter 6 (O‑Dealkylation). View Source
